REACTION_CXSMILES
|
[C:1](N1C=CN=C1)(N1C=CN=C1)=O.[C:13]1([CH3:25])[CH:18]=[C:17]([C:19]([OH:21])=[O:20])[CH:16]=[C:15]([C:22]([OH:24])=[O:23])[CH:14]=1.[CH2:26]1[CH2:36][CH2:35]N2C(=NCCC2)CC1.[CH3:37][C:38](O)([CH3:40])[CH3:39].Cl>CN(C=O)C.CCOCC>[C:13]1([CH3:25])[CH:18]=[C:17]([C:19]([O:21][C:38]([CH3:40])([CH3:39])[CH3:37])=[O:20])[CH:16]=[C:15]([C:22]([O:24][C:36]([CH3:35])([CH3:26])[CH3:1])=[O:23])[CH:14]=1
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
3.364 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C(=O)O)C(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at 40° C. under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 24 h the solution was cooled
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer further extracted (ether, 150 mL)
|
Type
|
WASH
|
Details
|
washed with water and 10% K2CO3 (aq.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (EtOAc:hexane, 1:50)
|
Type
|
CUSTOM
|
Details
|
to afford a colorless oil which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.58 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |